5-Amino-6-tert-butylpiperidin-2-one
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Overview
Description
5-Amino-6-tert-butylpiperidin-2-one is a chemical compound with the molecular formula C9H18N2O and a molecular weight of 170.25 g/mol . It is a piperidinone derivative, characterized by the presence of an amino group at the 5th position and a tert-butyl group at the 6th position of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-tert-butylpiperidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with a suitable diketone or keto-ester, followed by cyclization and subsequent reduction to yield the desired piperidinone . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as described above, but optimized for higher yields and purity. This can include continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-tert-butylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The carbonyl group in the piperidinone ring can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso or nitro derivatives (oxidation), alcohols (reduction), and various substituted piperidinones (substitution) .
Scientific Research Applications
5-Amino-6-tert-butylpiperidin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Amino-6-tert-butylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function . The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity . These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-6-methylpiperidin-2-one: Similar structure but with a methyl group instead of a tert-butyl group.
5-Amino-6-ethylpiperidin-2-one: Contains an ethyl group at the 6th position.
5-Amino-6-isopropylpiperidin-2-one: Features an isopropyl group at the 6th position.
Uniqueness
5-Amino-6-tert-butylpiperidin-2-one is unique due to the presence of the bulky tert-butyl group, which significantly influences its chemical reactivity and biological activity compared to its analogs . This structural feature can enhance its stability and selectivity in various applications .
Properties
Molecular Formula |
C9H18N2O |
---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
5-amino-6-tert-butylpiperidin-2-one |
InChI |
InChI=1S/C9H18N2O/c1-9(2,3)8-6(10)4-5-7(12)11-8/h6,8H,4-5,10H2,1-3H3,(H,11,12) |
InChI Key |
UYXSBBSVXALBRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1C(CCC(=O)N1)N |
Origin of Product |
United States |
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